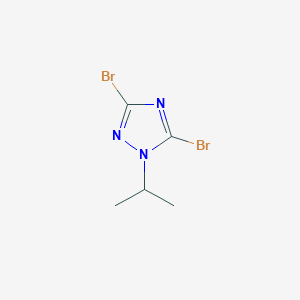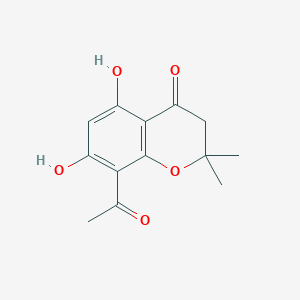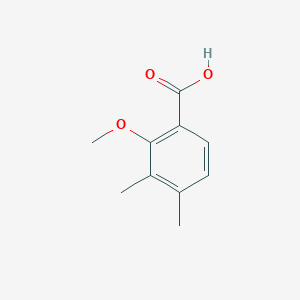
6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one
Vue d'ensemble
Description
6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C13H14O5 and a molecular weight of 250.25 g/mol This compound is known for its unique structure, which includes a chroman ring substituted with acetyl and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one typically involves the reaction of 2,4,6-trihydroxyacetophenone with isopentenyl bromide in the presence of an aqueous potassium hydroxide solution . This reaction produces isopentenyl acetophenone, which undergoes Claisen–Schmidt condensation with different aromatic aldehydes to yield the desired chroman derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to improve yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted chroman derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by activating specific molecular pathways. These pathways may involve the generation of reactive oxygen species (ROS) and the activation of caspases, which are enzymes that play a crucial role in programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one
- 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one
Uniqueness
6-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher cytotoxic activity against certain cancer cell lines, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
6-acetyl-5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)10-7(15)4-9-11(12(10)17)8(16)5-13(2,3)18-9/h4,15,17H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFOCMUENKXNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1O)OC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)







![tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B3320458.png)
![5,6,7-Trimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3320470.png)




